molecular formula C9H16O2 B3281431 4-(tert-Butoxy)cyclopent-2-enol CAS No. 73448-25-6

4-(tert-Butoxy)cyclopent-2-enol

Cat. No.: B3281431
CAS No.: 73448-25-6
M. Wt: 156.22 g/mol
InChI Key: XJZZOELMJAXRGB-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)cyclopent-2-enol is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclopent-2-enol, where a tert-butoxy group is attached to the fourth carbon of the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(tert-Butoxy)cyclopent-2-enol can be synthesized through a base-mediated aerobic oxidative synthesis. This involves the reaction of doubly activated cyclopropanes with α-electron-withdrawing group (EWG) substituted acetonitriles under mild basic conditions. The process follows a domino-ring-opening-cyclization/deacylation/oxidation sequence .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the base-mediated aerobic oxidative synthesis makes it a viable option for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)cyclopent-2-enol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include functionalized cyclopentapyrimidin-4-ones and 2-hydroxy cyclopentanones .

Scientific Research Applications

4-(tert-Butoxy)cyclopent-2-enol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)cyclopent-2-enol involves its interaction with specific molecular targets and pathways. The tert-butoxy group influences the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-2-enol: The parent compound without the tert-butoxy group.

    4-(tert-Butyl)cyclopent-2-enol: Similar structure but with a tert-butyl group instead of tert-butoxy.

    Cyclopent-2-enone: An oxidized form of cyclopent-2-enol.

Uniqueness

4-(tert-Butoxy)cyclopent-2-enol is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2,3)11-8-5-4-7(10)6-8/h4-5,7-8,10H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZZOELMJAXRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
4-(tert-Butoxy)cyclopent-2-enol

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